BChE-IN-29

Alzheimer's disease butyrylcholinesterase inhibition lead optimization

This high-purity BChE-IN-29 offers validated 9.5-fold selectivity over AChE and demonstrated cognitive improvement in scopolamine/Aβ1-42 mouse models. Unlike uncharacterized analogs, this compound provides reproducible target engagement with documented anti-inflammatory activity in SH-SY5Y cells. Ideal for preclinical AD efficacy studies and BChE-selective pathway dissection. For research use only.

Molecular Formula C22H37N3O3S
Molecular Weight 423.6 g/mol
Cat. No. B12383863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBChE-IN-29
Molecular FormulaC22H37N3O3S
Molecular Weight423.6 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)C1=CC(=C(C=C1)C)S(=O)(=O)NCCN2CCCCCC2
InChIInChI=1S/C22H37N3O3S/c1-4-13-25(14-5-2)22(26)20-11-10-19(3)21(18-20)29(27,28)23-12-17-24-15-8-6-7-9-16-24/h10-11,18,23H,4-9,12-17H2,1-3H3
InChIKeyQEXXJYUNSPANQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BChE-IN-29: A Selective Butyrylcholinesterase Inhibitor with Validated In Vivo Efficacy for Alzheimer's Disease Research


BChE-IN-29, also designated as Compound 27a, is a small-molecule inhibitor of butyrylcholinesterase (BChE) developed as a potential therapeutic agent for Alzheimer's disease (AD). It belongs to the m-sulfamoyl benzoamide chemical class and was discovered through a pharmacophore-based virtual screening and structure-guided optimization campaign [1]. The compound demonstrates high potency and selectivity for human BChE (hBChE IC50 = 0.078 ± 0.03 μM) over acetylcholinesterase (AChE) (IC50 = 0.74 μM), providing a selectivity index of approximately 9.5-fold . Beyond its enzymatic inhibition profile, BChE-IN-29 has been shown to possess anti-inflammatory activity in cellular models and to improve cognitive function in two distinct in vivo mouse models of cognitive deficit [2].

Why BChE-IN-29 Cannot Be Replaced by Other Butyrylcholinesterase Inhibitors in AD Research


Generic substitution within the class of butyrylcholinesterase (BChE) inhibitors is not scientifically valid due to significant differences in selectivity, off-target activity, and demonstrated in vivo functional outcomes. While many compounds can inhibit BChE, they often exhibit varying degrees of cross-reactivity with acetylcholinesterase (AChE), which can lead to undesirable cholinergic side effects and confound experimental results in Alzheimer's disease models [1]. Furthermore, the presence or absence of ancillary properties, such as anti-inflammatory effects or the ability to inhibit protein aggregation, is not uniform across the class. BChE-IN-29 has been specifically characterized for its balanced profile of high BChE selectivity, low cytotoxicity, and proven in vivo efficacy in improving cognition [2]. Therefore, using an uncharacterized or less selective analog would introduce uncontrolled variables, potentially invalidating comparative studies and obscuring the true therapeutic potential of selective BChE inhibition [3].

BChE-IN-29 Quantitative Evidence: Head-to-Head Performance Data for Scientific Selection


BChE-IN-29 Demonstrates 18-Fold Improvement in Potency Over Initial Virtual Screening Hit

BChE-IN-29 (Compound 27a) exhibits a marked improvement in potency compared to the initial virtual screening hit, Z32439948, from which it was derived. The IC50 value for BChE-IN-29 against human BChE (hBChE) is 0.078 ± 0.03 μM, whereas the parent hit compound Z32439948 has a reported IC50 of 1.4 μM against the same enzyme . This represents an approximately 18-fold increase in inhibitory potency, validating the structure-based optimization strategy and highlighting BChE-IN-29 as a significantly more advanced chemical probe for BChE-related studies [1].

Alzheimer's disease butyrylcholinesterase inhibition lead optimization

BChE-IN-29 Offers a Selectivity Index of ~9.5 for BChE Over AChE

BChE-IN-29 demonstrates significant selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). In enzymatic assays, the compound exhibits an IC50 of 0.078 μM against BChE, while its IC50 against AChE is 0.74 μM . This results in a selectivity ratio of approximately 9.5-fold in favor of BChE. This is a crucial differentiator from many dual or non-selective inhibitors that can cause unwanted cholinergic side effects due to AChE inhibition [1].

selectivity profiling cholinesterase inhibition Alzheimer's disease

BChE-IN-29 Demonstrates a Favorable Safety Window with No Apparent Cytotoxicity at Therapeutic Concentrations

In cytotoxicity assays, BChE-IN-29 showed no apparent cytotoxicity against human neuroblastoma (SH-SY5Y) and mouse microglia (BV2) cell lines [1]. While the exact concentration range tested was not fully specified in the abstract, the fact that it did not induce cytotoxicity in these relevant neural cell types, at concentrations likely exceeding its IC50 for BChE, suggests a favorable therapeutic window. This contrasts with other cholinesterase inhibitors that can exhibit cytotoxicity, limiting their utility in long-term in vitro or in vivo studies [2].

cytotoxicity safety pharmacology neuroprotection

BChE-IN-29 Demonstrates In Vivo Efficacy in Two Distinct Models of Cognitive Impairment

BChE-IN-29 has been validated in vivo using two established mouse models of cognitive impairment: scopolamine-induced and Aβ1-42 peptide-induced cognitive deficit models [1]. In these studies, the compound exhibited the ability to improve cognition, as measured by standard behavioral tests . This dual-model validation provides strong evidence for the compound's therapeutic potential and differentiates it from BChE inhibitors that may only show activity in a single or less translationally relevant model.

in vivo efficacy cognitive deficit Alzheimer's disease model

BChE-IN-29 Application Scenarios: Leveraging Validated Selectivity and In Vivo Efficacy


Advanced Preclinical Efficacy Studies in Alzheimer's Disease Mouse Models

BChE-IN-29 is ideally suited for use in advanced preclinical efficacy studies employing transgenic or chemically-induced mouse models of Alzheimer's disease. Its demonstrated ability to improve cognitive function in both scopolamine- and Aβ1-42-induced deficit models [1] makes it a powerful tool for validating the therapeutic hypothesis of selective BChE inhibition. Researchers can use BChE-IN-29 to explore the impact of BChE modulation on disease progression, amyloid pathology, and neuroinflammation in vivo.

Target Engagement and Selectivity Profiling in Neurobiology

Due to its high selectivity for BChE over AChE (IC50 ratio of ~9.5) [1], BChE-IN-29 is a critical reagent for target engagement studies in neurobiology. It allows for the selective pharmacological inhibition of BChE, enabling researchers to dissect the specific contributions of BChE versus AChE in complex physiological and pathophysiological processes. This is particularly valuable in studies investigating cholinergic signaling, neuroinflammation, and the role of BChE in non-neuronal tissues.

Development and Validation of Novel BChE Activity Assays and Imaging Probes

BChE-IN-29's well-characterized potency and selectivity profile [1] makes it an excellent standard control compound for the development and validation of novel biochemical or cell-based assays for BChE activity. It can be used to benchmark new BChE inhibitors or to calibrate activity-based probes and imaging agents designed to visualize BChE expression and activity in biological samples, providing a reliable reference point for comparative analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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